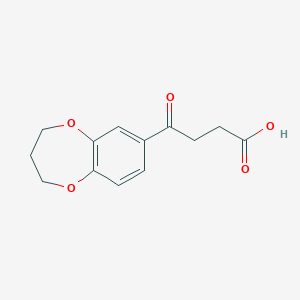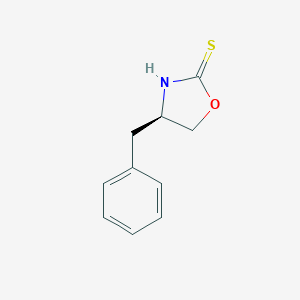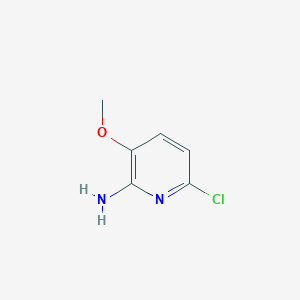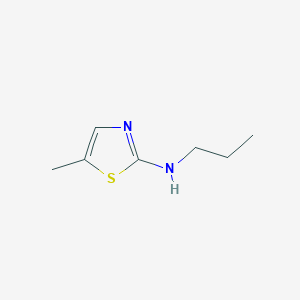![molecular formula C8H14N2O2 B065055 (6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173549-73-0](/img/structure/B65055.png)
(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, commonly known as EHP-101, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. EHP-101 is a small molecule that belongs to the class of imidazolones and has a unique chemical structure that makes it attractive for further investigation.
Wirkmechanismus
EHP-101 exerts its effects through several mechanisms, including the modulation of the immune response, the inhibition of pro-inflammatory cytokines, and the activation of anti-inflammatory pathways. EHP-101 also has a neuroprotective effect by reducing oxidative stress and apoptosis in neuronal cells. The exact mechanism of action of EHP-101 is still being investigated, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
EHP-101 has been shown to have several biochemical and physiological effects in various disease models. In animal models of multiple sclerosis, EHP-101 has been shown to reduce inflammation and demyelination, leading to improved motor function. In models of neuropathic pain, EHP-101 has been shown to reduce pain sensitivity and improve nerve function. In models of traumatic brain injury, EHP-101 has been shown to reduce inflammation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
EHP-101 has several advantages for use in lab experiments, including its small size, high purity, and ability to cross the blood-brain barrier. However, there are also limitations to its use, including its complex synthesis process, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on EHP-101, including investigating its therapeutic potential in other disease models, optimizing its synthesis process to increase availability, and developing new formulations for improved delivery. Further research is also needed to fully understand the mechanism of action of EHP-101 and to identify any potential side effects or toxicity. Overall, EHP-101 has shown promising results in scientific research and may have significant therapeutic potential for the treatment of various neurological disorders and cancer.
Synthesemethoden
The synthesis of EHP-101 involves several steps, including the reaction of ethyl acetoacetate with ethyl chloroformate, followed by the addition of ammonia and a reducing agent such as sodium borohydride. This process results in the formation of the intermediate compound, which is further converted to EHP-101 by the addition of a specific catalyst. The synthesis of EHP-101 is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
EHP-101 has been extensively studied for its potential therapeutic benefits in various disease models. Research has shown that EHP-101 has anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and traumatic brain injury. EHP-101 has also been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Eigenschaften
CAS-Nummer |
173549-73-0 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(6R,7aS)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
BWVXWKVXUYMBIQ-RQJHMYQMSA-N |
Isomerische SMILES |
CCN1CN2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CCN1CN2CC(CC2C1=O)O |
Kanonische SMILES |
CCN1CN2CC(CC2C1=O)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



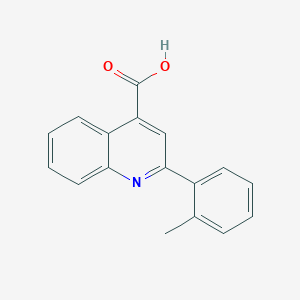
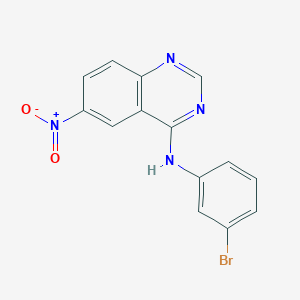
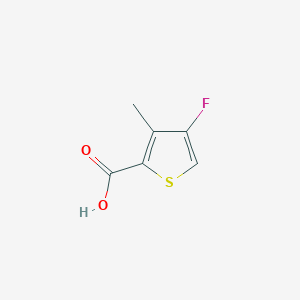

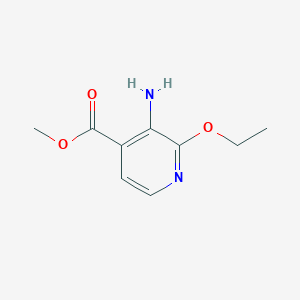
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

